An In-depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine for Advanced Research
An In-depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Chloro-5-cyclopropylpyrimidine (CAS No. 166740-44-9). As a key heterocyclic building block, this compound exhibits significant potential in the fields of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, offering critical data and procedural insights to facilitate its use in novel synthetic endeavors and drug discovery programs.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their prevalence in biologically active molecules stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The introduction of diverse substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 2-Chloro-5-cyclopropylpyrimidine, is a bifunctional reagent of particular interest, combining a reactive chloro- leaving group with a lipophilic cyclopropyl moiety. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. This section details the known physical and chemical characteristics of 2-Chloro-5-cyclopropylpyrimidine.
General and Spectroscopic Data
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇ClN₂ | [4] |
| Molecular Weight | 154.60 g/mol | [4] |
| Physical Form | Solid (Yellow to white) | |
| Boiling Point | 297.5 ± 9.0 °C at 760 mmHg | [5][6] |
| Melting Point | Not available | [5] |
| Solubility | Not available | |
| Storage | Inert atmosphere, 2-8°C or -20°C | [1][6] |
| Purity | ≥97% |
Spectroscopic Data: While specific spectral data is not widely published, chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, and LC-MS data for commercial batches.[4] Researchers are advised to acquire lot-specific data from their supplier or to perform their own analyses to confirm structural integrity.
Synthesis and Purification
Proposed Synthetic Pathway: Chlorination of a Hydroxypyrimidine Intermediate
A common and effective method for the synthesis of chloropyrimidines is the treatment of the corresponding hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][7]
Experimental Protocol (Hypothetical):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-cyclopropylpyrimidin-2-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-cyclopropylpyrimidine.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against a reference standard if available.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-Chloro-5-cyclopropylpyrimidine is primarily dictated by the reactivity of the C2-chloro substituent. The pyrimidine ring is an electron-deficient system, which activates the chlorine atom for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups onto the pyrimidine scaffold.
Causality behind Experimental Choices: The choice of solvent and base is critical for the success of SₙAr reactions. Aprotic polar solvents like DMF or DMSO are often employed to solubilize the reactants and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is typically used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of 2-Chloro-5-cyclopropylpyrimidine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position.
Expertise in Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. For chloro-heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands, such as those derived from Pd(dba)₂ and SPhos or XPhos, are often effective.
Applications in Drug Discovery
The 2-chloro-5-cyclopropylpyrimidine scaffold is a valuable starting material for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors. The 2-amino-pyrimidine motif is a well-established "hinge-binding" element that mimics the adenine portion of ATP, enabling competitive inhibition of kinase activity.
Hypothetical Application in Kinase Inhibitor Synthesis:
A plausible application involves the SₙAr reaction of 2-Chloro-5-cyclopropylpyrimidine with a suitably substituted aniline to generate a 2-anilinopyrimidine derivative. The cyclopropyl group can provide favorable interactions within the hydrophobic pocket of the kinase active site, potentially enhancing potency and selectivity.
Safety and Handling
2-Chloro-5-cyclopropylpyrimidine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6]
Analytical Methodologies
The purity and identity of 2-Chloro-5-cyclopropylpyrimidine can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis and reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its predicted boiling point, GC-MS is a suitable technique for both qualitative and quantitative analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.[9]
Conclusion
2-Chloro-5-cyclopropylpyrimidine is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a reactive chlorine atom and a cyclopropyl group offers numerous possibilities for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and key reactivity patterns to aid researchers in harnessing its full potential. Further experimental investigation into its physical properties and reactivity is warranted to expand its application in advanced research and development.
References
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-
ResearchGate. ChemInform Abstract: Efficient Synthesis of the 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido [1,2-c]pyrimidine-1,3-dione Core Ring System. | Request PDF. [Link]
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PubChem. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875. [Link]
- Google Patents. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
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Google Patents. ( 12 ) United States Patent. [Link]
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PubChem. 2-Chloro-5-cyclopropylpyridine | C8H8ClN | CID 50988858. [Link]
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PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]
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RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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